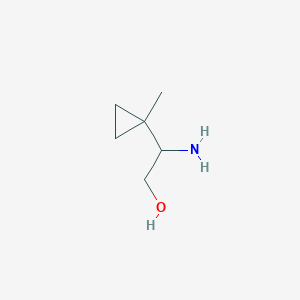

2-Amino-2-(1-methylcyclopropyl)ethan-1-ol

Description

Significance of Amino Alcohols as Versatile Building Blocks in Organic Synthesis

Amino alcohols are a class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. This bifunctionality makes them exceptionally versatile building blocks in synthetic chemistry. diva-portal.org They are integral to the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. nih.gov

One of their most critical roles is in the field of asymmetric synthesis, where they are frequently employed as chiral auxiliaries or ligands for metal catalysts. diva-portal.org The proximity of the amino and hydroxyl groups allows for the formation of stable chelate complexes with metals, creating a rigid and well-defined chiral environment that can direct the stereochemical outcome of a reaction with high selectivity. nih.gov Furthermore, the amino alcohol framework is a common feature in numerous biologically active compounds, and synthetic variations are continuously explored for new therapeutic agents. nih.gov The development of novel methods for the stereoselective synthesis of amino alcohols remains an active and important area of research, highlighting their unabated importance to the chemical sciences. nih.govnih.gov

The Unique Stereochemical and Structural Contributions of the Cyclopropyl (B3062369) Moiety in Molecular Design

The cyclopropyl group, the smallest carbocycle, is far more than a simple saturated ring. Its inclusion in a molecular structure imparts a unique set of properties that are highly prized in medicinal chemistry and molecular design. acs.org The strained three-membered ring introduces significant conformational rigidity, restricting the rotational freedom of adjacent bonds. nih.gov This constraint can pre-organize a molecule into a specific conformation that is optimal for binding to a biological target, such as an enzyme or receptor, potentially leading to enhanced potency and selectivity.

Furthermore, the cyclopropyl ring is known to be a bioisostere for other common chemical groups, like a gem-dimethyl group or a vinyl group, but with distinct electronic and metabolic properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The unique electronic nature of its bent bonds also allows it to engage in electronic interactions not typical for simple alkanes. These attributes have led to the incorporation of the cyclopropyl moiety into numerous approved pharmaceutical agents.

| Property | Contribution to Molecular Structure and Function | Reference |

|---|---|---|

| Conformational Rigidity | Restricts bond rotation, leading to a more defined three-dimensional structure and potentially increasing binding affinity to biological targets. | nih.gov |

| Metabolic Stability | Can replace metabolically vulnerable groups (e.g., isopropyl) to block oxidative metabolism and increase a drug's half-life. | nih.gov |

| Bioisosterism | Serves as a structural mimic for other groups (e.g., alkenes, gem-dimethyl) while altering physicochemical properties like lipophilicity and pKa. | acs.org |

| Potency and Selectivity | The rigid structure can optimize interactions with a target's binding site, enhancing biological activity and reducing off-target effects. | nih.gov |

Overview of Research Trajectories for 2-Amino-2-(1-methylcyclopropyl)ethan-1-ol as a Key Chemical Scaffold

While extensive research into the specific compound this compound is not widely documented in public literature, its structure represents a logical and compelling target for synthetic exploration. It serves as a key scaffold that combines the advantageous properties of both amino alcohols and cyclopropanes. Research on closely related structures, such as cyclopropane-embedded γ-amino alcohols and cyclopropylglycines, has demonstrated the value of this structural combination. acs.orgresearchgate.net

The research trajectories for a scaffold like this compound are therefore projected based on its constituent parts. Its potential lies in its use as a chiral building block for creating novel molecules with constrained conformations. The presence of a quaternary carbon center (the cyclopropyl carbon bonded to the amino group) adds further steric definition. Potential applications include its incorporation into peptidomimetics to create structurally defined peptide analogues with enhanced stability or its use as a precursor for novel chiral ligands in asymmetric catalysis. nih.gov The synthesis of derivatives by modifying the amino and hydroxyl groups could generate libraries of compounds for screening in drug discovery programs. researchgate.net

Scope and Objectives for Advanced Academic Investigation of the Compound

The unique structure of this compound warrants a focused academic investigation to unlock its synthetic potential. The primary objectives of such research would be multifaceted, aiming to establish its fundamental chemistry and explore its applications.

A primary goal would be the development of efficient and highly stereoselective synthetic routes to access both enantiomers of the compound in high purity. diva-portal.org This is a critical prerequisite for its use in any chirality-dependent application. Subsequent objectives would involve a systematic exploration of its utility. This includes its application as a chiral auxiliary to control the stereochemistry of reactions like alkylations or aldol (B89426) additions.

Further research should focus on the derivatization of the scaffold to create novel molecular entities. For example, it could be used to synthesize new classes of ligands for asymmetric catalysis or serve as a key intermediate in the total synthesis of complex natural products. The investigation into the biological activity of its derivatives would also be a significant avenue, leveraging the known benefits of the cyclopropyl group in modulating pharmacokinetic and pharmacodynamic properties.

| Research Area | Specific Objective | Potential Outcome |

|---|---|---|

| Asymmetric Catalysis | Synthesis of novel chiral ligands by derivatizing the amino and/or hydroxyl groups. | Development of new catalysts for enantioselective transformations. |

| Medicinal Chemistry | Incorporation of the scaffold into larger molecules to create conformationally constrained analogues of known bioactive compounds. | Discovery of novel therapeutic agents with improved potency, selectivity, or metabolic stability. |

| Peptidomimetics | Use as a building block to synthesize peptide analogues with restricted backbone flexibility. | Creation of enzyme-resistant peptides with enhanced biological activity. nih.gov |

| Materials Science | Use as a monomer or modifying agent in the synthesis of novel polymers. | Development of functional materials with unique chiral or interactive properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(1-methylcyclopropyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2-3-6)5(7)4-8/h5,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUXLSPUTVHNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172590-87-1 | |

| Record name | 2-amino-2-(1-methylcyclopropyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 1 Methylcyclopropyl Ethan 1 Ol and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 2-amino-2-(1-methylcyclopropyl)ethan-1-ol reveals several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary functionalities, a primary amine and a primary alcohol in a 1,2-relationship, suggest key retrosynthetic pathways.

A common and effective strategy for 1,2-amino alcohols involves a 1,2-difunctionalized disconnection , leading back to simpler precursors. The most logical disconnection is across the C-N and C-C bonds. One plausible retrosynthetic pathway involves disconnecting the carbon-nitrogen bond, which points to a precursor like an epoxide. This leads to the following key disconnections:

Disconnection A (C-N Bond): This disconnection suggests an epoxide as a key intermediate. The amino group can be introduced by the nucleophilic ring-opening of a suitable epoxide. This retrosynthesis leads back to a 1-(1-methylcyclopropyl)oxirane and an ammonia (B1221849) equivalent. The epoxide itself can be formed from the corresponding alkene, 1-methyl-1-vinylcyclopropane, through epoxidation.

Disconnection B (C-C Bond): An alternative disconnection of the C1-C2 bond suggests the addition of a one-carbon unit to a carbonyl compound. This could involve the reaction of a nucleophilic cyanide equivalent with a 1-methylcyclopropyl aldehyde, followed by reduction of the resulting cyanohydrin.

Disconnection C (Functional Group Interconversion): Functional group interconversion (FGI) offers another strategic approach. For instance, the amino alcohol can be envisioned as arising from the reduction of a corresponding amino acid or its ester derivative, such as 2-amino-2-(1-methylcyclopropyl)acetic acid.

These retrosynthetic strategies are summarized in the following table:

| Disconnection Strategy | Key Intermediate(s) | Precursor(s) |

| C-N Bond Disconnection | 1-(1-Methylcyclopropyl)oxirane | 1-Methyl-1-vinylcyclopropane |

| C-C Bond Disconnection | 1-Methylcyclopropyl aldehyde | 1-Methylcyclopropanecarboxylic acid or its derivatives |

| Functional Group Interconversion | 2-Amino-2-(1-methylcyclopropyl)acetic acid | 1-Methylcyclopropyl glyoxylic acid |

Established Synthetic Routes to Amino Alcohols with Cyclopropyl (B3062369) Systems

The synthesis of amino alcohols incorporating a cyclopropyl moiety can be achieved through various established routes. These methods can be broadly categorized into those that construct the cyclopropane (B1198618) ring as a key step and those that introduce the amino and hydroxyl functionalities onto a pre-existing cyclopropyl scaffold.

Approaches Involving Cyclopropane Ring Formation

The construction of the cyclopropane ring is a critical step in the synthesis of the target molecule and its analogues. Several methods are well-established for this transformation:

Simmons-Smith Cyclopropanation: The Simmons-Smith reaction and its modifications are powerful methods for the conversion of alkenes to cyclopropanes. For the synthesis of this compound, a suitable allylic alcohol precursor could undergo diastereoselective cyclopropanation, directed by the existing hydroxyl group.

Catalytic Asymmetric Cyclopropanation: The use of chiral catalysts in cyclopropanation reactions allows for the enantioselective synthesis of cyclopropyl-containing molecules. For instance, the cyclopropanation of an appropriate allylic alcohol can be catalyzed by chiral transition metal complexes to yield an enantiomerically enriched cyclopropylmethanol (B32771) derivative.

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to form the cyclopropane ring. This can be a powerful tool for constructing highly functionalized cyclopropanes.

Strategies for Introduction of Amino and Hydroxyl Functionalities

Once the cyclopropyl ring is in place, the introduction of the vicinal amino and hydroxyl groups is the next crucial phase. Common strategies include:

Ring-Opening of Epoxides: As suggested by the retrosynthetic analysis, the ring-opening of a 1-(1-methylcyclopropyl)oxirane with an amine nucleophile is a direct and efficient method. The regioselectivity of the ring-opening is a key consideration, and generally, the attack occurs at the less substituted carbon, which in this case would lead to the desired this compound.

Reduction of α-Amino Ketones or α-Azido Ketones: An alternative approach involves the synthesis of an α-amino ketone or an α-azido ketone precursor, followed by reduction of the carbonyl group to the corresponding alcohol. The stereoselectivity of the reduction can often be controlled using chiral reducing agents.

From α-Amino Acids: The target amino alcohol can be synthesized from the corresponding α-amino acid, 2-amino-2-(1-methylcyclopropyl)acetic acid. The carboxylic acid functionality can be selectively reduced to the primary alcohol using reagents such as lithium aluminum hydride or borane.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound requires the use of stereoselective methods. Chiral auxiliary-mediated approaches and asymmetric catalysis are two powerful strategies to achieve this.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans Asymmetric Alkylation: The Evans oxazolidinone chiral auxiliaries are widely used for the asymmetric synthesis of α-substituted carboxylic acids. An N-acylated oxazolidinone derived from a cyclopropylacetic acid could undergo diastereoselective alkylation to introduce the methyl group, or an N-acylated oxazolidinone derived from propionic acid could be alkylated with a cyclopropylmethyl halide. Subsequent removal of the auxiliary and reduction of the carboxylic acid would yield the enantiopure amino alcohol.

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine can be used as a chiral auxiliary for the asymmetric synthesis of α-substituted ketones and carboxylic acids. A glycinamide (B1583983) derivative of pseudoephedrine could be alkylated with a 1-methylcyclopropylmethyl halide in a highly diastereoselective manner. Subsequent hydrolysis and reduction would provide the desired enantiopure amino alcohol.

Schöllkopf Chiral Auxiliaries: The Schöllkopf bis-lactim ether system allows for the asymmetric synthesis of α-amino acids. Alkylation of the chiral glycine (B1666218) equivalent with a 1-methylcyclopropylmethyl halide would lead to a diastereomerically enriched product, which upon hydrolysis and reduction would furnish the target amino alcohol.

The following table summarizes some common chiral auxiliaries and their potential application in the synthesis of the target compound:

| Chiral Auxiliary | Key Reaction | Potential Application |

| Evans Oxazolidinone | Diastereoselective Alkylation | Synthesis of an enantiomerically enriched 2-amino-2-(1-methylcyclopropyl)acetic acid precursor. |

| Pseudoephedrine | Diastereoselective Alkylation | Synthesis of an enantiomerically enriched 2-amino-2-(1-methylcyclopropyl)acetamide precursor. |

| Schöllkopf Bis-lactim Ether | Diastereoselective Alkylation | Asymmetric synthesis of 2-amino-2-(1-methylcyclopropyl)acetic acid. |

Asymmetric Catalysis in Total Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Asymmetric Hydrogenation: The asymmetric hydrogenation of an enamine or an imine precursor is a powerful method for the synthesis of chiral amines. A suitably substituted enamine or imine containing the 1-methylcyclopropyl group could be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to produce the enantiopure amino alcohol.

Catalytic Asymmetric Addition to Imines: The enantioselective addition of a nucleophile to an imine is another effective strategy. For example, the asymmetric addition of a cyanide equivalent to a 1-methylcyclopropyl-substituted imine, catalyzed by a chiral Lewis acid or organocatalyst, could provide a chiral aminonitrile, which can then be converted to the amino alcohol.

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene to a chiral 1,2-amino alcohol. Applying this reaction to 1-methyl-1-vinylcyclopropane could, in principle, yield the desired product, although regioselectivity and the steric hindrance of the substrate would be critical factors.

Enzymatic and Biocatalytic Transformations for Chiral Resolution

The production of single-enantiomer pharmaceuticals is of increasing importance, with biocatalysis offering a powerful tool for achieving high selectivity under mild conditions. researchgate.netrsc.org Enzymatic and biocatalytic transformations are particularly well-suited for the chiral resolution of racemic mixtures of amino alcohols, a class of compounds to which this compound belongs. These methods often employ enzymes such as lipases, proteases, and transaminases to selectively react with one enantiomer, allowing for the separation of the two. rsc.orgresearchgate.net

Kinetic resolution is a widely used enzymatic strategy. rsc.org This process relies on the differential rate of reaction of a chiral catalyst with the enantiomers of a racemic substrate. For amino alcohols, this often involves enantioselective acylation, hydrolysis, or oxidation. Lipases, for example, are frequently used to catalyze the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the resulting ester from the unreacted alcohol. For instance, the enzymatic resolution of various pyridylethanols has been successfully achieved through lipase-catalyzed hydrolysis or esterification. researchgate.net Similarly, a process for the enzymatic resolution of racemic 2-amino-1-alkanols has been developed, highlighting the industrial potential of this approach. googleapis.com

The choice of enzyme, solvent, and acylating agent can significantly impact the enantioselectivity and yield of the resolution. Research on the resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines demonstrated that Candida antarctica lipase (B570770) B in ethyl acetate (B1210297) provided high enantiomeric excess for the acetylation of the (R)-isomer. researchgate.net However, altering the acylating agent to methyl propionate (B1217596) or methyl isobutyrate led to a decrease in enantioselectivity. researchgate.net

Below is a table summarizing the enzymatic resolution of a model amino alcohol, showcasing the influence of different lipases on enantioselectivity.

| Enzyme Source | Acylating Agent | Solvent | Enantiomeric Excess (e.e.) of Product | Conversion (%) | Reference |

| Candida antarctica Lipase B | Isopropenyl Acetate | Toluene/[EMIM][BF4] | 96.2% | 28.2 | mdpi.com |

| Pseudomonas cepacia Lipase | Vinyl Acetate | THF | >99% | ~50 | researchgate.net |

| Candida rugosa Lipase | Isopropenyl Acetate | Toluene/[EMIM][BF4] | - | - | mdpi.com |

Note: The data presented is for analogous amino alcohols and serves to illustrate the principles of enzymatic resolution that could be applied to this compound.

Novel Synthetic Strategies and Process Optimization for Compound Derivatization

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and scalable methods for producing complex molecules. For a compound like this compound, these strategies can lead to improved yields, reduced waste, and safer manufacturing processes.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound and its derivatives, this can involve the use of biocatalysts, alternative solvents, and atom-economical reactions.

The use of enzymes, as discussed in the previous section, is a cornerstone of green chemistry. semanticscholar.org Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and avoiding the need for harsh reagents. rsc.org Transaminases, for example, are gaining attention for the synthesis of chiral amines due to their excellent enantioselectivity and ability to operate in environmentally friendly conditions. semanticscholar.org

Another green chemistry principle is the use of safer solvents. Deep eutectic solvents, for instance, have been explored as a green reaction medium for the synthesis of 2-aminothiophenes, offering a non-toxic and biodegradable alternative to traditional organic solvents. nih.gov The selection of starting materials and reagents also plays a crucial role. The Gewald reaction for synthesizing 2-aminothiophenes, for example, utilizes elemental sulfur, which has low environmental toxicity. nih.gov

The principles of green chemistry that can be applied to the synthesis of amino alcohols are summarized in the table below.

| Green Chemistry Principle | Application in Amino Alcohol Synthesis | Potential Benefit |

| Biocatalysis | Use of enzymes (lipases, transaminases) for chiral resolution or asymmetric synthesis. | High selectivity, mild reaction conditions, reduced waste. semanticscholar.org |

| Alternative Solvents | Replacement of volatile organic compounds with water, supercritical fluids, or ionic liquids. | Reduced pollution and health hazards. mdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Less waste generation. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Reduced reliance on fossil fuels. |

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. researchgate.net In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. researchgate.net

For the synthesis of a molecule like this compound, which contains a strained cyclopropyl ring, the enhanced heat transfer capabilities of microreactors can mitigate risks associated with exothermic reactions. researchgate.netresearchgate.net The high surface-to-volume ratio in flow reactors allows for rapid heating and cooling, preventing the formation of hotspots and potential side reactions. researchgate.net

Furthermore, flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. rsc.orgmpg.de This not only reduces processing time and cost but also minimizes waste generation. A two-step continuous flow synthesis of 1,1-cyclopropane aminoketones has been successfully developed, demonstrating the feasibility of applying this technology to molecules with a cyclopropane core. rsc.orgmpg.de

The benefits of flow chemistry for the synthesis of complex organic molecules are highlighted in the following table.

| Feature of Flow Chemistry | Advantage for Synthesis | Relevance to this compound |

| Precise Process Control | Improved reaction selectivity and yield. researchgate.net | Better control over stereochemistry and reduction of byproducts. |

| Enhanced Heat Transfer | Increased safety for highly exothermic or rapid reactions. researchgate.netresearchgate.net | Safe handling of reactions involving the strained cyclopropane ring. |

| Scalability | Straightforward scaling by operating the reactor for longer periods or by numbering-up (parallelization). researchgate.net | Efficient production of larger quantities for further development. |

| Process Intensification | Integration of multiple reaction and workup steps. goflow.at | Reduced manufacturing footprint and faster production cycles. |

Chemical Reactivity and Derivatization Strategies of 2 Amino 2 1 Methylcyclopropyl Ethan 1 Ol

Reactivity of the Primary Amine Functionality

The primary amine group in 2-Amino-2-(1-methylcyclopropyl)ethan-1-ol is a nucleophilic center, readily participating in a variety of chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the adjacent 1-methylcyclopropyl group.

Nucleophilic Reactions and Amidation

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling it to attack electrophilic centers. This nucleophilicity allows for a range of reactions, with amidation being a prominent example. Amidation, the formation of an amide bond, is a crucial transformation in organic synthesis. masterorganicchemistry.com This can be achieved through the reaction of the amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. masterorganicchemistry.com The reaction with highly reactive acyl halides is often rapid, while the reaction with carboxylic acids typically requires the use of a coupling agent to facilitate the removal of water.

| Reagent | Product Type | General Reaction |

| Acyl Chloride | Amide | R-COCl + R'-NH₂ → R-CONH-R' + HCl |

| Carboxylic Acid Anhydride (B1165640) | Amide | (R-CO)₂O + R'-NH₂ → R-CONH-R' + R-COOH |

| Carboxylic Acid + Coupling Agent | Amide | R-COOH + R'-NH₂ → R-CONH-R' + H₂O |

The steric bulk of the 1-methylcyclopropyl group may influence the rate of these reactions. While primary amines are generally reactive, significant steric hindrance around the nitrogen atom can slow down the reaction rate compared to less hindered primary amines.

In addition to amidation, the primary amine can undergo nucleophilic substitution reactions with alkyl halides. However, these reactions can sometimes lead to a mixture of products due to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Formation of Imines and Schiff Bases

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process and is typically catalyzed by either an acid or a base. masterorganicchemistry.comlibretexts.org

The general mechanism for imine formation involves two main stages:

Nucleophilic Addition: The amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated, leading to the formation of the C=N double bond of the imine.

The pH of the reaction medium is a critical factor in imine formation. libretexts.org An optimal pH is required to both activate the carbonyl group for nucleophilic attack and to allow for the protonation of the hydroxyl group in the carbinolamine to facilitate its removal as water. libretexts.org The steric hindrance from the 1-methylcyclopropyl group in this compound might necessitate specific reaction conditions, such as the use of a dehydrating agent, to drive the equilibrium towards the imine product. acs.org

Protective Group Strategies for Amine Functionality

In multi-step syntheses, it is often necessary to protect the primary amine group to prevent it from reacting with certain reagents. organic-chemistry.org A variety of protecting groups can be employed for this purpose, with the choice depending on the specific reaction conditions of the subsequent steps. organic-chemistry.org Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

The selection of an appropriate protecting group is crucial for the successful execution of a synthetic route, and the stability of the protecting group under various reaction conditions must be considered. wikipedia.org The use of cyclopropylmethyl-based protecting groups has also been explored for amines. google.com

Transformations of the Primary Hydroxyl Group

The primary hydroxyl group in this compound is also a site of significant reactivity, capable of undergoing oxidation, esterification, and etherification reactions.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | Aldehyde |

| Potassium permanganate (KMnO₄) | Carboxylic Acid |

| Chromic acid (H₂CrO₄) | Carboxylic Acid |

The presence of the primary amine in the same molecule can complicate oxidation reactions, as amines themselves can be susceptible to oxidation. Therefore, it is often necessary to protect the amine group prior to carrying out the oxidation of the alcohol.

Esterification and Etherification Reactions

The primary hydroxyl group can undergo esterification with carboxylic acids or their derivatives in a reaction that is mechanistically the reverse of ester hydrolysis. chemguide.co.uk This reaction is typically catalyzed by an acid. chemguide.co.uk The Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, is a common method. chemguide.co.uk

Etherification, the formation of an ether, can be achieved through various methods, such as the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Given the presence of the acidic N-H protons on the amine, selective deprotonation of the hydroxyl group would require careful selection of the base and reaction conditions. Alternatively, protecting the amine group first would be a more straightforward approach.

| Reaction | Reagent(s) | Product Type |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Williamson Ether Synthesis | Base, Alkyl Halide | Ether |

The reactivity of the hydroxyl group can also be influenced by the adjacent 1-methylcyclopropyl group, although this effect is generally less pronounced than on the alpha-amino group.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound is, by itself, a poor leaving group for nucleophilic substitution reactions due to the instability of the resulting hydroxide (B78521) ion (OH⁻). libretexts.org Consequently, derivatization strategies invariably begin with the activation of this group, converting it into a more stable leaving group. This activation can be achieved through several established methods, each offering a pathway to a different class of derivatives. The presence of the adjacent primary amine requires careful selection of reagents and reaction conditions to avoid undesired side reactions, such as N-acylation or N-alkylation. Often, protection of the amino group (e.g., as a carbamate) is a prerequisite for achieving high chemoselectivity.

Key activation and substitution strategies include:

Conversion to Sulfonate Esters: The alcohol can be readily converted into sulfonate esters, such as tosylates (OTs), mesylates (OMs), or triflates (OTf), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) or anhydride (e.g., triflic anhydride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. ntu.ac.uk These sulfonate groups are excellent leaving groups, facilitating subsequent Sₙ2 reactions with a wide range of nucleophiles (e.g., halides, azide, cyanide, thiolates) to yield diverse derivatives.

Reaction with Halogenating Agents: Direct conversion of the alcohol to an alkyl halide can be accomplished using standard halogenating agents. Thionyl chloride (SOCl₂) is commonly used for the synthesis of the corresponding chloride, while phosphorus tribromide (PBr₃) is effective for producing the bromide. libretexts.org These reactions typically proceed with inversion of configuration at the stereocenter.

Acid-Catalyzed Substitution: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). libretexts.org Water, the conjugate base of the hydronium ion, is an excellent leaving group. libretexts.org This allows for substitution reactions with nucleophiles that are stable under strongly acidic conditions, such as halide ions from hydrohalic acids (HBr, HI). libretexts.org However, this method is less controlled and can be prone to rearrangements, although the specific structure of this compound makes significant rearrangement less likely.

The following table summarizes potential nucleophilic substitution reactions of the activated hydroxyl group.

| Activation Method | Reagent(s) | Intermediate | Nucleophile (Nu⁻) | Product Structure | Notes |

| Sulfonylation | TsCl, Pyridine | Tosylate | CN⁻ | Versatile method compatible with a wide range of "soft" and "hard" nucleophiles. ntu.ac.uk | |

| Halogenation | SOCl₂ | Alkyl Chloride | - | Provides direct access to the chloro-derivative. | |

| Halogenation | PBr₃ | Alkyl Bromide | - | Effective for synthesizing the bromo-derivative. libretexts.org | |

| Acid Catalysis | HBr (conc.) | Oxonium ion | Br⁻ | Reaction proceeds via an Sₙ2 mechanism for primary alcohols. libretexts.org |

Reactions Involving the 1-Methylcyclopropyl Ring

The 1-methylcyclopropyl group is a defining feature of the molecule, imparting significant conformational rigidity and influencing its metabolic stability and binding properties in medicinal chemistry contexts. researchgate.netacs.org The inherent ring strain of the cyclopropane (B1198618) moiety (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to acyclic structures. researchgate.net Conversely, the C-H bonds on the ring can be targeted for functionalization, preserving the cyclic core.

Chemoselective Ring-Opening Reactions

The cleavage of the cyclopropyl (B3062369) ring can be initiated by electrophilic, nucleophilic, radical, or transition-metal-mediated pathways. The regioselectivity of the ring-opening is dictated by the substitution pattern and the reaction mechanism. For the 1-methylcyclopropyl group, cleavage can occur at one of three C-C bonds, with the bond between the quaternary carbon and a methylene (B1212753) carbon often being susceptible due to steric and electronic factors.

Potential ring-opening strategies include:

Acid-Catalyzed Opening: Treatment with strong acids can lead to protonation of the cyclopropane ring, followed by nucleophilic attack to yield a ring-opened product. The regioselectivity would be influenced by the stability of the resulting carbocationic intermediate.

Transition-Metal Catalysis: Palladium, nickel, or rhodium complexes are known to catalyze the ring-opening of cyclopropanes, often via oxidative addition into a C-C bond. researchgate.net These reactions can be coupled with other processes to form more complex structures.

Radical-Mediated Opening: Ring-opening can be triggered by radical initiators. The cyclopropylcarbinyl radical is unstable and rapidly rearranges to the homoallylic radical, providing a route to unsaturated derivatives.

The table below outlines hypothetical ring-opening reactions.

| Reaction Type | Reagent(s) / Conditions | Probable Intermediate | Potential Product Class |

| Acid-Catalyzed | HBr, Heat | Tertiary carbocation | Bromoalkene |

| Reductive Opening | H₂, Pd/C | - | Isobutyl derivative |

| Transition-Metal | [Rh(CO)₂Cl]₂ | Metallacycle | Carbonylated product |

Functionalization of the Cyclopropyl Moiety

Preserving the cyclopropyl scaffold while introducing new functional groups is a key strategy for analog synthesis. researchgate.net While direct functionalization of the ring's C-H bonds is challenging, modern synthetic methods have made it increasingly feasible.

C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for the direct introduction of new bonds. researchgate.net For instance, palladium-catalyzed reactions could potentially be used to arylate or alkenylate one of the methylene C-H bonds on the cyclopropyl ring, although directing group assistance might be necessary to control regioselectivity.

Synthesis from Functionalized Building Blocks: A more common and often more practical approach is to construct the molecule from a building block in which the 1-methylcyclopropyl ring is already functionalized. This circumvents the challenges of direct C-H activation on the final molecule.

Multi-functional Reactions and Cascade Processes for Complex Derivative Synthesis

The presence of multiple reactive sites in this compound makes it an ideal substrate for cascade reactions, where a single set of reagents and conditions triggers a sequence of transformations to rapidly build molecular complexity. Such processes are highly efficient, minimizing waste and purification steps.

A hypothetical cascade reaction could be designed as follows:

Initial Reaction: The process could begin with an intramolecular reaction, for example, by first converting the hydroxyl group into a good leaving group (e.g., a tosylate).

Intramolecular Cyclization: The amine could then act as an internal nucleophile, displacing the tosylate to form a three-membered aziridine (B145994) ring fused to the cyclopropane, creating a highly strained bicyclic system.

Ring-Opening/Rearrangement: Prompted by a nucleophile or Lewis acid, the strained cyclopropyl ring within this intermediate could undergo a regioselective ring-opening.

Final Cyclization/Trapping: The resulting intermediate could then be trapped by another nucleophile or undergo a final cyclization to yield a stable heterocyclic product, such as a substituted pyrrolidine (B122466) or piperidine.

Cascade reactions involving cyclopropyl ketones and binucleophiles (like 1,2-diamino arenes) to form fused heterocyclic systems have been reported, demonstrating the utility of the cyclopropyl group as a latent reactive moiety in complex syntheses. researchgate.netresearchgate.net Adapting this logic, the amino alcohol could participate in similar tandem processes.

The table below outlines a potential cascade sequence.

| Step | Transformation | Reagent(s) | Intermediate/Product |

| 1 | N-Acylation & O-Sulfonylation | 1. Ac₂O, Et₃N; 2. MsCl, Et₃N | N-acetyl, O-mesyl derivative |

| 2 | Intramolecular Cyclization | NaH | Azabicyclo[3.1.0]hexane derivative |

| 3 | Ring-Opening & Cyclization | PhSNa (Thiophenol, base) | Phenylthio-substituted pyrrolidine |

Applications of 2 Amino 2 1 Methylcyclopropyl Ethan 1 Ol in Advanced Organic Synthesis and Catalysis

Utilization as a Chiral Building Block

There is currently a lack of accessible research demonstrating the use of 2-Amino-2-(1-methylcyclopropyl)ethan-1-ol as a readily available chiral precursor for the synthesis of more complex organic molecules or novel heterocyclic systems.

Precursors for Complex Organic Molecules

No specific examples of complex natural products or pharmaceutical intermediates being synthesized from this particular chiral building block have been documented in the available literature.

Synthesis of Novel Heterocyclic Systems

Similarly, the role of this compound in the construction of new heterocyclic frameworks is not described in the current body of scientific publications.

Role as a Chiral Auxiliary in Asymmetric Reactions

The application of this compound as a chiral auxiliary to control the stereochemical outcome of asymmetric reactions is not reported in the available scientific literature.

Diastereoselective Alkylation Reactions

There are no published studies that provide data on the effectiveness of this compound or its derivatives in directing diastereoselective alkylation reactions.

Stereoselective Aldol (B89426) Reactions

Information regarding the use of this amino alcohol to induce stereoselectivity in aldol reactions, including the resulting syn/anti ratios and enantiomeric excesses, is not available.

Asymmetric Cycloaddition Reactions (e.g., Diels-Alder)

The utility of this compound as a chiral auxiliary in asymmetric cycloaddition reactions, such as the Diels-Alder reaction, has not been documented.

Development as Chiral Ligands in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a well-established class of privileged scaffolds that have found widespread use as ligands in asymmetric catalysis. researchgate.netnih.gov Their ability to coordinate with metal centers and create a chiral environment around the catalytic site is fundamental to achieving high enantioselectivity in a variety of chemical transformations.

The development of chiral ligands is crucial for the advancement of transition metal-catalyzed reactions, which are powerful tools for the stereoselective construction of complex molecules. rsc.org While specific studies detailing the use of this compound as a ligand in this context are not widely available, its structural motifs are analogous to other β-amino alcohols that have proven effective. For instance, chiral β-amino alcohols have been successfully employed as ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, demonstrating the potential of this class of compounds to induce high enantioselectivity. mdpi.com The rigid structure of such ligands is often key to achieving good stereochemical control. mdpi.com The combination of a chiral center and the bulky 1-methylcyclopropyl group in this compound could offer unique steric and electronic properties beneficial for creating highly selective catalysts.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Chiral amines and amino alcohols are prominent classes of organocatalysts. While direct applications of this compound in organocatalysis are not extensively documented, the broader field often employs similar structures. For example, synergistic approaches combining organocatalysis with photocatalysis have been developed for cycloaddition reactions to synthesize complex structures with high diastereoselectivity. mdpi.com The primary amine and alcohol functionalities present in this compound make it a candidate for bifunctional organocatalysis, where one group can act as a Lewis base and the other as a Brønsted acid or through hydrogen bonding interactions.

Chirally catalyzed hydrogenation and oxidation reactions are fundamental processes in asymmetric synthesis, a field recognized with the Nobel Prize in Chemistry in 2001. uniurb.it Chiral ligands derived from amino alcohols play a pivotal role in these transformations by controlling the stereochemical outcome. For example, rhodium complexes with chiral phosphine (B1218219) ligands are used for the asymmetric hydrogenation of olefins. uniurb.it Although specific examples involving this compound are not prominent in the literature, its structural framework is suitable for the design of new ligands for such enantioselective processes.

Application in Macromolecular and Material Science as Precursors

The utility of amino alcohols extends beyond catalysis into the realm of material science, where they can serve as monomers or building blocks for functional polymers and materials. Structurally related compounds like 2-amino-2-methyl-1-propanol (B13486) are used in various industrial applications, including the preparation of buffer solutions and as components in cosmetics. chemicalbook.com Other amino alcohols, such as 2-[(2-Aminoethyl)amino]ethan-1-ol, are employed in the manufacture of surfactants, fabric softeners, and lube oil additives. The presence of both an amino and a hydroxyl group in this compound allows for its potential incorporation into polymers like polyamides or polyurethanes, where the cyclopropyl (B3062369) moiety could impart unique thermal or mechanical properties to the resulting material.

Theoretical and Computational Investigations of 2 Amino 2 1 Methylcyclopropyl Ethan 1 Ol

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure and conformational flexibility of 2-Amino-2-(1-methylcyclopropyl)ethan-1-ol are critical to its chemical behavior. These aspects are governed by rotations around its single bonds and the steric and electronic interactions between the amino, hydroxyl, and 1-methylcyclopropyl groups.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) provides a computationally efficient method to explore the potential energy surface of a molecule. For a molecule like this compound, a conformational search would primarily investigate the rotation around the C-C bond connecting the stereocenter to the CH₂OH group. The key dihedral angle, N-C-C-O, dictates the relative positioning of the amino and hydroxyl groups.

Studies on simpler amino alcohols, such as 2-aminoethanol, have shown that conformations allowing for an intramolecular hydrogen bond between the hydroxyl and amino groups are particularly stable. acs.orgresearchgate.net For this compound, it is expected that gauche conformations, where the N-C-C-O dihedral angle is approximately 60°, would be among the lowest in energy due to the formation of an O-H···N or N-H···O hydrogen bond. The bulky 1-methylcyclopropyl group would introduce significant steric hindrance, likely disfavoring conformations where it is eclipsed with the hydroxyl or amino group. researchgate.net

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of these conformers in a simulated environment (e.g., in a solvent like water). MD would reveal the stability of the intramolecular hydrogen bonds, the timescale of conformational changes, and how solvent interactions influence the conformational preferences.

Illustrative Data Table: Predicted Low-Energy Conformers of this compound from MM Calculations

| Conformer Description | N-C-C-O Dihedral Angle (Approx.) | Key Interaction | Predicted Relative Energy (kcal/mol) |

| Gauche 1 | 60° | Intramolecular O-H···N Hydrogen Bond | 0.00 (most stable) |

| Gauche 2 | -60° | Intramolecular N-H···O Hydrogen Bond | 0.5 - 1.5 |

| Anti/Trans | 180° | Extended, sterically minimized | 2.0 - 3.0 |

Note: This data is illustrative and based on typical findings for similar amino alcohols. Specific values would require dedicated computational studies.

Quantum Chemical Studies on Conformational Isomers

To obtain more accurate energetic information, quantum chemical methods like Density Functional Theory (DFT) are employed. DFT calculations would refine the geometries and relative energies of the conformers identified through molecular mechanics. High-level calculations on 2-aminoethanol have confirmed that conformers stabilized by an OH···N intramolecular hydrogen bond are the most stable. acs.org

For this compound, DFT would provide precise energies for the different gauche and anti conformers, accounting for subtle electronic effects not captured by MM. Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, could quantify the strength of the intramolecular hydrogen bond by measuring the charge transfer from the lone pair of the acceptor atom (N or O) to the antibonding orbital of the donor's X-H bond. acs.org This analysis would confirm the electronic stabilization afforded by this interaction.

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For this compound, the HOMO is expected to be primarily localized on the lone pair of the nitrogen atom, as nitrogen is less electronegative than oxygen. This makes the amino group the primary site of nucleophilicity and basicity. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons; a higher E_HOMO suggests greater reactivity towards electrophiles.

LUMO: The LUMO would likely be distributed across the σ* (antibonding) orbitals of the C-O and C-N bonds. The energy of the LUMO (E_LUMO) indicates the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Computational analysis of similar amino alcohols shows that the HOMO is indeed centered on the nitrogen, predicting it as the site for reactions like protonation or alkylation. researchgate.net

Illustrative Data Table: Predicted FMO Properties for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -9.0 to -10.0 | Nitrogen lone pair | Nucleophilic/Basic site |

| LUMO | +2.0 to +4.0 | C-O and C-N σ* orbitals | Electrophilic site for strong nucleophiles |

| HOMO-LUMO Gap | 11.0 to 14.0 eV | High | Kinetically stable |

Note: These energy values are typical for small organic molecules and serve as an illustrative example.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry can be used to map the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. For an amino alcohol, a relevant reaction to study would be its role in CO₂ capture or its cyclization. researchgate.netrsc.org

For instance, the reaction pathway for the amination of an alcohol can be modeled. researchgate.net DFT calculations would be used to locate the transition state structure for a given reaction mechanism. By calculating the energy of this transition state relative to the reactants, the activation energy (Ea) can be determined. Comparing the activation energies for different possible pathways allows chemists to predict which mechanism is more favorable. Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that a calculated transition state correctly connects the desired reactants and products.

Ligand-Metal Interactions and Chiral Recognition Mechanisms

As a chiral molecule with two heteroatoms (N and O), this compound can act as a bidentate ligand, coordinating with a metal ion to form a stable five-membered chelate ring. alfa-chemistry.com Such complexes are important in catalysis and chiral recognition.

Computational methods are invaluable for studying these interactions. The geometry of the metal complex can be optimized to understand the preferred coordination environment. The strength of the ligand-metal bonds can be quantified, and electronic properties can be analyzed to understand how coordination affects the reactivity of both the ligand and the metal center.

Chiral recognition is often explained by the "three-point interaction model," where a chiral selector must interact with a chiral analyte at a minimum of three points for differentiation to occur. acs.org In the context of this compound acting as a ligand in a metal complex, it can serve as a chiral selector for other chiral molecules.

Computational modeling can be used to investigate the chiral recognition mechanism by:

Building diastereomeric complexes, for example, [M(II)((R)-ligand)((R)-analyte)] and [M(II)((R)-ligand)((S)-analyte)].

Calculating the binding energies for the formation of these two diastereomeric complexes.

The difference in binding energy (ΔΔE) indicates the degree of enantioselectivity. A larger ΔΔE suggests more effective chiral recognition.

These calculations can reveal the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) responsible for the energetic difference between the two diastereomers, providing a molecular-level understanding of the chiral recognition process. researchgate.net

Computational Modeling of Catalytic Cycles

While specific computational studies on catalytic cycles involving this compound are not extensively documented in the literature, the principles of computational modeling can be applied to understand its potential role as a ligand in catalysis. Density Functional Theory (DFT) is a common method used to elucidate the mechanisms of catalytic reactions. whiterose.ac.uk For amino alcohol ligands, computational modeling can map the entire energy profile of a catalytic cycle, identifying key intermediates and transition states.

A hypothetical catalytic cycle for a palladium-catalyzed C-H activation reaction, where an amino alcohol derivative acts as a directing group, could be modeled. cam.ac.uk The initial step would involve the coordination of the amino alcohol to the palladium catalyst. A crucial feature that could be investigated is the potential for hydrogen bonding between the amine and a ligand on the metal center, which can help to orient the substrate for selective C-H activation. cam.ac.uk Subsequent steps, including the C-H bond cleavage and functionalization, can be computationally modeled to provide insights into the reaction mechanism and the role of the amino alcohol ligand.

Table 1: Hypothetical Steps in a Catalytic Cycle Modeled by Computational Methods

| Step | Description | Computational Data Obtained |

| 1. Ligand Coordination | Binding of this compound to the metal center. | Coordination energies, bond lengths, and angles. |

| 2. Substrate Binding | Coordination of the reactant molecule to the catalyst-ligand complex. | Binding energies, changes in molecular geometry. |

| 3. Key Chemical Transformation | e.g., C-H activation, C-C bond formation. | Transition state structures and energies (activation barriers). |

| 4. Product Release | Dissociation of the product from the catalyst. | Product binding energies, regeneration of the catalyst. |

Prediction of Enantioselectivity and Diastereoselectivity in Reactions

Chiral amino alcohols are valuable in asymmetric synthesis, and computational methods are instrumental in predicting and understanding the stereochemical outcomes of reactions. acs.org For reactions involving this compound or its derivatives as chiral catalysts or auxiliaries, DFT calculations can be used to model the transition states leading to different stereoisomers. acs.org The energy difference between these diastereomeric transition states determines the enantiomeric or diastereomeric excess of the product. nih.gov

For example, in the enantioselective addition of organozinc reagents to aldehydes, chiral amino alcohols are often used as catalysts. mdpi.com Computational modeling of the transition states for the addition to the Re and Si faces of the aldehyde can reveal the origins of enantioselectivity. acs.org Non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst, aldehyde, and organozinc reagent in the transition state are key factors that can be analyzed. The bulky 1-methylcyclopropyl group in this compound would likely play a significant role in dictating the facial selectivity of the reaction.

Machine learning methods are also emerging as powerful tools for predicting the enantioselectivity of reactions. nih.gov By training models on datasets of reactions with known stereochemical outcomes, it is possible to predict the enantiomeric ratio for new reactions involving different substrates, catalysts, and solvents.

Table 2: Computational Approaches for Predicting Stereoselectivity

| Method | Approach | Predicted Outcome |

| Transition State Modeling (DFT) | Calculation of the energies of diastereomeric transition states. | Enantiomeric excess (ee) or diastereomeric ratio (dr). |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the reacting system to identify preferred reaction pathways. | Qualitative and quantitative predictions of stereoselectivity. |

| Machine Learning | Training of algorithms on experimental data to recognize patterns that correlate with stereoselectivity. | Prediction of enantiomeric ratios for new reactions. |

Structure-Activity/Property Relationship (SAR/SPR) Studies for Derivatives

The cyclopropane (B1198618) ring is a key structural feature that can influence the pharmacological properties of a molecule. researchgate.net In derivatives of this compound, modifications to this ring, such as substitution or changes in stereochemistry, would likely have a significant impact on activity. For example, the introduction of substituents on the cyclopropane ring could alter the molecule's conformation and its ability to bind to a biological target.

SAR studies often involve the systematic modification of a lead compound and the evaluation of the resulting analogs in biological assays. nih.govmdpi.com For derivatives of this compound, key modifications could include:

Substitution on the amino group: Introducing different alkyl or aryl groups could affect the molecule's basicity and lipophilicity.

Modification of the hydroxyl group: Esterification or etherification of the alcohol could alter the compound's polarity and metabolic stability.

Changes to the cyclopropyl (B3062369) group: Introducing substituents on the cyclopropane ring or altering the stereochemistry of the methyl group could impact the molecule's shape and binding affinity.

Table 3: Hypothetical SAR Study of this compound Derivatives

| Derivative | Modification | Predicted Effect on Activity/Property |

| N-alkylation | Addition of an ethyl group to the amine. | Increased lipophilicity, potential change in receptor binding. |

| O-acetylation | Conversion of the hydroxyl group to an acetate (B1210297) ester. | Increased membrane permeability, potential prodrug activity. |

| Cyclopropyl substitution | Addition of a fluorine atom to the cyclopropane ring. | Altered electronic properties, potential for improved metabolic stability. |

Advanced Characterization Techniques in Research on 2 Amino 2 1 Methylcyclopropyl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR for Primary Structure Determination

One-dimensional NMR experiments are fundamental for establishing the primary structure of a molecule. ¹H NMR spectroscopy identifies the number and types of hydrogen atoms, while ¹³C NMR provides analogous information for the carbon skeleton.

¹H NMR: In a hypothetical ¹H NMR spectrum of 2-Amino-2-(1-methylcyclopropyl)ethan-1-ol, distinct signals would be expected for the methyl protons, the diastereotopic cyclopropyl (B3062369) methylene (B1212753) protons, the diastereotopic protons of the CH₂OH group, and the methine proton adjacent to the amino group. The integration of these signals would correspond to the number of protons in each unique environment (3H, 2H, 2H, 2H, 1H respectively). The chemical shifts would indicate the electronic environment of each proton, and coupling patterns (multiplicity) would reveal adjacent, non-equivalent protons.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. This would include the methyl carbon, the cyclopropyl methylene carbons, the quaternary cyclopropyl carbon, the methine carbon, and the hydroxymethyl carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as experimental data is not publicly available.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₃ | ~1.1 | ~20 |

| Cyclopropyl CH₂ | ~0.4 - 0.7 | ~15 |

| Quaternary C | - | ~25 |

| CH(NH₂) | ~2.8 | ~60 |

| CH₂OH | ~3.5 - 3.7 | ~68 |

| NH₂ | Variable | - |

| OH | Variable | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity between the methine proton and the hydroxymethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing definitive C-H bond information. This technique would link each proton signal to its corresponding carbon signal in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting molecular fragments, for instance, by showing correlations from the methyl protons to the quaternary cyclopropyl carbon and the adjacent cyclopropyl methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformational preferences of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₆H₁₃NO), the expected monoisotopic mass is approximately 115.0997 g/mol . An HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the compound's elemental composition.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 116.1070 |

| [M+Na]⁺ | 138.0889 |

| [M-H]⁻ | 114.0924 |

Tandem Mass Spectrometry (MS/MS) for Derivatization Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (a precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. While specific data for this compound is unavailable, typical fragmentation pathways for amino alcohols involve losses of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), or cleavage of the carbon-carbon bond between the amino-bearing carbon and the alcohol-bearing carbon. Analyzing these fragments helps to piece together the molecular structure and can be instrumental in elucidating the structure of derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol and the N-H stretching of the primary amine. C-H stretching vibrations for the methyl and cyclopropyl groups would appear around 2850-3000 cm⁻¹. The C-O stretching of the primary alcohol would likely be observed in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H bonds typically give weak Raman signals, the C-C bonds of the cyclopropyl ring and the C-H bonds would produce characteristic and often strong signals, confirming the presence of the hydrocarbon framework.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretch, broad | 3200 - 3600 |

| N-H (Amine) | Stretch | 3200 - 3500 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-O (Alcohol) | Stretch | 1000 - 1100 |

Chiroptical Techniques (Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment

Chiroptical techniques are a group of spectroscopic methods that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive tools for determining the absolute configuration of chiral compounds in solution. americanlaboratory.comacs.org The assignment of the absolute configuration is typically achieved by comparing the experimentally measured chiroptical spectra with those predicted by ab initio or Density Functional Theory (DFT) calculations for a known enantiomer. acs.org

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plain ORD curve, which is a plot of specific rotation versus wavelength, can provide valuable information, especially when measurements are taken at multiple wavelengths. The comparison of experimental and calculated ORD curves can lead to a reliable assignment of the absolute configuration. acs.org For a molecule like this compound, which lacks a strong chromophore, the ORD curve might be relatively featureless at longer wavelengths, but significant rotations can be expected as the wavelength approaches regions of electronic absorption in the ultraviolet range.

Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum displays this differential absorption (Δε) as a function of wavelength, and the resulting positive or negative peaks are known as Cotton effects. While electronic CD (ECD) is highly effective for molecules with chromophores, Vibrational Circular Dichroism (VCD) has emerged as a particularly robust method for determining the absolute configuration of molecules that are transparent in the UV-Vis region. acs.orgresearchgate.netnih.gov VCD measures the differential absorption of left and right circularly polarized infrared radiation in the vibrational transition region of the molecule. researchgate.net By comparing the experimental VCD spectrum with the DFT-calculated spectrum for a specific enantiomer (e.g., the (R)-enantiomer), a direct assignment of the absolute configuration can be made. americanlaboratory.comschrodinger.com If the signs of the major experimental VCD bands match those of the calculated spectrum, the absolute configuration is assigned as that of the calculated enantiomer. If the signs are opposite, the compound is the other enantiomer.

The table below illustrates the type of data that would be obtained from a combined experimental and computational VCD study for the assignment of the absolute configuration of this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Intensity (Δε) | Calculated Frequency (cm⁻¹) for (R)-enantiomer | Calculated VCD Intensity (Δε) for (R)-enantiomer | Assignment Confirmation |

|---|---|---|---|---|---|

| O-H stretch | 3450 | +2.5 x 10⁻⁵ | 3455 | +2.8 x 10⁻⁵ | Match |

| N-H stretch (asym) | 3360 | -1.8 x 10⁻⁵ | 3365 | -2.1 x 10⁻⁵ | Match |

| N-H stretch (sym) | 3290 | +1.2 x 10⁻⁵ | 3295 | +1.5 x 10⁻⁵ | Match |

| C-H stretch (cyclopropyl) | 3080 | -0.9 x 10⁻⁵ | 3085 | -1.1 x 10⁻⁵ | Match |

| C-O stretch | 1050 | +3.1 x 10⁻⁵ | 1055 | +3.5 x 10⁻⁵ | Match |

X-ray Crystallography of Key Intermediates and Derivatives

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. mdpi.com This technique involves diffracting X-rays off a crystalline sample to produce a three-dimensional map of the electron density, which in turn reveals the precise spatial arrangement of all atoms in the molecule, including their stereochemistry.

For this compound, which may be a liquid or a low-melting solid at room temperature, obtaining single crystals of the parent compound can be challenging. A common strategy to overcome this is to synthesize a crystalline derivative. This can be achieved by reacting the amino alcohol with a chiral or achiral reagent to form a salt or a covalent derivative that has a higher propensity to crystallize. For instance, reaction with a carboxylic acid (like mandelic acid) or a sulfonic acid could yield a crystalline salt.

Once a suitable crystal is grown, X-ray diffraction analysis provides detailed structural information, including bond lengths, bond angles, and the absolute configuration of the stereocenter. The absolute configuration is typically determined using anomalous dispersion effects, which result in small, but measurable, differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). The Flack parameter is a key value derived from the crystallographic data that indicates the correctness of the assigned absolute structure; a value close to zero for a given enantiomer confirms the assignment. mdpi.com

The table below presents a hypothetical set of crystallographic data for a crystalline derivative of this compound, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₂₀ClNO₄ |

| Formula Weight | 301.76 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 10.125(3) |

| c (Å) | 18.456(5) |

| Volume (ų) | 1595.4(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.256 |

| Flack Parameter | 0.02(4) |

Emerging Research Avenues and Future Perspectives for 2 Amino 2 1 Methylcyclopropyl Ethan 1 Ol

Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represent a highly efficient approach in chemical synthesis. The integration of 2-Amino-2-(1-methylcyclopropyl)ethan-1-ol into MCRs is a promising yet largely unexplored field. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows it to potentially participate in a variety of well-known MCRs, such as the Ugi and Passerini reactions.

The sterically hindered cyclopropyl (B3062369) group is anticipated to play a crucial role in directing the stereochemical outcome of these reactions, potentially leading to the synthesis of highly substituted, stereochemically complex molecules that would be challenging to produce through traditional multi-step synthesis. The rigid cyclopropane (B1198618) ring can influence the conformation of reaction intermediates, thereby enabling high levels of diastereoselectivity.

Future research in this area will likely focus on designing new MCRs that are specifically tailored to incorporate this compound and exploring its utility in the synthesis of novel scaffolds for drug discovery and materials science.

| Potential Multicomponent Reaction | Role of this compound | Anticipated Outcome |

| Ugi Reaction | Amine component | Synthesis of complex α-acylamino carboxamides with a unique cyclopropyl-containing side chain. |

| Passerini Reaction | Could potentially act as the nucleophile after derivatization | Formation of α-acyloxy carboxamides, though less direct than the Ugi reaction. |

| Strecker Synthesis | Amine source | Production of α-aminonitriles, which are precursors to amino acids, incorporating the 1-methylcyclopropyl moiety. chemistryworld.com |

Development of Novel Bio-inspired Catalytic Systems

The field of organocatalysis often draws inspiration from natural enzymatic systems, where small organic molecules are used to catalyze chemical transformations. Chiral 1,2-amino alcohols are a well-established class of organocatalysts, particularly in asymmetric synthesis where the creation of a specific stereoisomer is desired. nih.govresearchgate.net

This compound is a prime candidate for development into a novel bio-inspired organocatalyst. Its chiral center, combined with the rigid cyclopropyl group, could provide a well-defined chiral environment for asymmetric transformations. The amine and alcohol functional groups can be readily modified to tune the catalyst's steric and electronic properties, allowing for the optimization of its activity and selectivity for a given reaction.

Potential applications include asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, where the catalyst could induce high levels of enantioselectivity. The development of catalysts derived from this compound could offer a more sustainable and cost-effective alternative to traditional metal-based catalysts.

Exploration in Bioconjugation Chemistry (e.g., as linkers)

The structure of this compound makes it an attractive candidate for use as a novel linker in bioconjugation. The primary amine and alcohol groups provide two points of attachment that can be selectively functionalized to connect to different molecules, such as a drug and an antibody in an antibody-drug conjugate (ADC).

| Potential Bioconjugation Application | Function of this compound | Potential Advantage |

| Antibody-Drug Conjugates (ADCs) | As a rigid linker between the antibody and the cytotoxic drug. | The cyclopropyl group could provide optimal spacing, potentially leading to improved stability and efficacy. The non-natural structure may also enhance resistance to enzymatic cleavage. |

| PEGylation | As a starting point for the attachment of polyethylene (B3416737) glycol (PEG) chains to proteins. | The defined stereochemistry could lead to more homogeneous PEGylated products with improved pharmacokinetic properties. |

| Surface Immobilization of Biomolecules | Covalently attaching biomolecules to solid supports for applications in diagnostics and biocatalysis. | The bifunctional nature allows for a directional attachment, preserving the biomolecule's activity. |

Advanced Computational Design of Highly Selective Derivatives